Tumor Uptake at 24 Hours: 32.5-Fold Higher Than PSMA-617 and 4.6-Fold Higher Than EB-PSMA-617
In the 22Rv1 (moderate PSMA expression) xenograft model, [¹⁷⁷Lu]Lu-LNC1003 achieved a tumor uptake of 138.87 ± 26.53% ID/g at 24 h post-injection, compared with 29.89 ± 8.86% ID/g for [¹⁷⁷Lu]Lu-EB-PSMA-617 and 4.28 ± 0.25% ID/g for [¹⁷⁷Lu]Lu-PSMA-617 [1]. The 4.6-fold advantage over the first-generation EB-modified construct and the 32.5-fold advantage over the non-albumin-binding PSMA-617 were both statistically significant. SPECT imaging corroborated these findings, with [¹⁷⁷Lu]Lu-LNC1003 demonstrating visually and quantitatively improved tumor retention over time [1].
| Evidence Dimension | Tumor uptake (%ID/g) at 24 h post-injection in 22Rv1 tumor-bearing mice |
|---|---|
| Target Compound Data | 138.87 ± 26.53% ID/g for [¹⁷⁷Lu]Lu-LNC1003 |
| Comparator Or Baseline | [¹⁷⁷Lu]Lu-EB-PSMA-617: 29.89 ± 8.86% ID/g; [¹⁷⁷Lu]Lu-PSMA-617: 4.28 ± 0.25% ID/g |
| Quantified Difference | 4.6-fold higher vs. EB-PSMA-617; 32.5-fold higher vs. PSMA-617 |
| Conditions | 22Rv1 (moderate PSMA expression) human prostate cancer xenograft mouse model; 24 h post-injection biodistribution |
Why This Matters
Tumor uptake (%ID/g) is the primary determinant of absorbed radiation dose to tumor; a 4.6-fold increase over the closest clinical comparator translates into a proportionally higher tumor dose per unit of administered activity, which directly impacts the probability of tumor control.
- [1] Wen X, Xu P, Shi M, Liu J, Zeng X, Zhang Y, et al. Development of [¹⁷⁷Lu]Lu-LNC1003 for radioligand therapy of prostate cancer with a moderate level of PSMA expression. Eur J Nucl Med Mol Imaging. 2023 Jul;50(9):2866-2878. View Source
